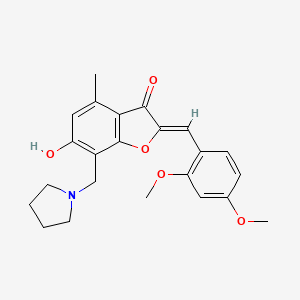

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

説明

特性

IUPAC Name |

(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5/c1-14-10-18(25)17(13-24-8-4-5-9-24)23-21(14)22(26)20(29-23)11-15-6-7-16(27-2)12-19(15)28-3/h6-7,10-12,25H,4-5,8-9,13H2,1-3H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGHDLCQBGNZNR-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)CN4CCCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one typically involves several key steps:

Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring system. This can be achieved through cyclization reactions starting from appropriate precursors such as 2-hydroxybenzaldehyde and 2-bromoacetophenone under basic conditions.

Introduction of the Dimethoxybenzylidene Group: The benzofuran intermediate is then subjected to a condensation reaction with 2,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene moiety.

Hydroxylation and Methylation: The hydroxyl group is introduced via selective hydroxylation reactions, and the methyl group is added through alkylation reactions using methyl iodide or similar reagents.

Pyrrolidinylmethyl Substitution: Finally, the pyrrolidinylmethyl group is introduced through nucleophilic substitution reactions, typically using pyrrolidine and a suitable leaving group on the benzofuran ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can target the benzylidene moiety, converting it to the corresponding benzyl compound.

Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce benzyl derivatives.

科学的研究の応用

Biological Activities

Numerous studies have investigated the biological activities of compounds related to benzofuran derivatives, including the one . These activities include:

- Anticancer Properties : Compounds with similar structures have shown significant anticancer effects. For instance, benzofuran derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The presence of specific substituents on the benzofuran scaffold can enhance these effects.

- Anticonvulsant Activity : Research indicates that certain benzofuran derivatives exhibit anticonvulsant properties. The structure of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one suggests potential activity against seizures, similar to other thiazole-linked compounds that have demonstrated efficacy in seizure models .

- Enzyme Inhibition : This compound may act as an inhibitor of alkaline phosphatase (AP), a key enzyme involved in various physiological processes. Studies on related compounds have shown promising results as potent AP inhibitors with low IC50 values, indicating strong binding affinity and potential therapeutic applications in treating diseases associated with enzyme dysregulation .

Case Studies

Several case studies highlight the applications of benzofuran derivatives similar to this compound:

- Anticancer Studies : A study demonstrated that a series of benzofuran derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Neuroprotective Effects : Research involving cognitive enhancement in animal models showed that certain benzofuran derivatives improved memory deficits associated with neurodegenerative diseases. These findings suggest potential applications in treating Alzheimer’s disease .

- Anti-inflammatory Activity : Compounds derived from similar scaffolds have been assessed for their anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokines in vitro and in vivo models, indicating their potential use in inflammatory conditions .

作用機序

The mechanism by which (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse modes of action, including inhibition or activation of biochemical pathways.

類似化合物との比較

Similar Compounds

2-(2,4-Dimethoxybenzylidene)benzofuran-3(2H)-one: Lacks the hydroxy, methyl, and pyrrolidinylmethyl groups, resulting in different reactivity and applications.

6-Hydroxy-4-methylbenzofuran-3(2H)-one: Missing the dimethoxybenzylidene and pyrrolidinylmethyl groups, leading to simpler chemical behavior.

7-(Pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one: Does not have the dimethoxybenzylidene and hydroxy groups, affecting its biological activity.

Uniqueness

The uniqueness of (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one lies in its combination of functional groups, which confer a distinct set of chemical properties and potential applications. The presence of both electron-donating and electron-withdrawing groups allows for fine-tuning of its reactivity and interactions in various environments.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique characteristics

生物活性

(Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The compound can be structurally represented as follows:

It features a benzofuran core with various substituents that contribute to its biological properties.

1. Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results are summarized in Table 1.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 17.93 ± 2.1 |

| 50 | 14.02 ± 1.8 |

| 100 | 11.59 ± 1.8 |

| 200 | 23 ± 2.5 |

| 500 | 50 ± 2.3 |

| 1000 | 84.4 ± 2.7 |

The compound demonstrated a concentration-dependent scavenging effect, indicating its potential as an antioxidant agent .

2. Anti-inflammatory Activity

The anti-inflammatory effects of the compound were assessed through its impact on pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies showed a significant reduction in these cytokines, suggesting that the compound may inhibit inflammatory pathways effectively .

Case Study:

In a study involving chronic inflammatory models, the compound reduced TNF levels by approximately 93% and IL-6 by around 71%. These findings highlight its potential for treating conditions characterized by inflammation .

3. Antimicrobial Activity

The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses notable antibacterial properties, with MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

4. Anticancer Activity

Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values obtained were significantly lower than those for conventional chemotherapeutics like doxorubicin .

Table 3: Cytotoxicity Profile

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | <10 |

| A549 | <15 |

This anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines: The suppression of TNF and IL levels suggests interference with NF-kB signaling pathways.

- Antioxidant Mechanism: The scavenging of free radicals indicates potential interactions with reactive oxygen species.

- Cytotoxic Effects: Induction of apoptosis in cancer cells may involve mitochondrial pathways and caspase activation.

Q & A

What synthetic methodologies are commonly employed to prepare (Z)-2-(2,4-dimethoxybenzylidene)-6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one?

Level: Basic

Answer:

The compound is synthesized via a base-catalyzed condensation reaction between a benzofuran-3(2H)-one precursor and 2,4-dimethoxybenzaldehyde. A typical procedure involves refluxing the benzofuran core (e.g., 6-hydroxy-4-methyl-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one) with the aldehyde in a solvent system like acetic anhydride/acetic acid, using sodium acetate as a catalyst. Reaction conditions (e.g., 2 hours at reflux) are critical to ensure (Z)-selectivity . Post-reaction, crystallization from polar aprotic solvents (e.g., DMF/water) is used to isolate the product. Characterization relies on NMR (e.g., H and C), IR (to confirm carbonyl and hydroxyl groups), and mass spectrometry for molecular weight validation .

How can researchers resolve discrepancies between spectroscopic data (e.g., NMR vs. MS) during structural validation?

Level: Advanced

Answer:

Contradictions between NMR and MS data often arise from impurities, isotopic patterns, or tautomerism. To address this:

Repetition and Purity Check: Re-crystallize the compound and re-run NMR/MS. Use HPLC or TLC to confirm purity .

Isotopic Analysis: Compare the observed MS isotopic distribution with theoretical values (e.g., using tools like ChemCalc).

Tautomer Identification: For compounds with labile protons (e.g., hydroxyl groups), perform variable-temperature NMR or deuterium exchange experiments to detect dynamic equilibria .

Computational Validation: Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

What strategies optimize reaction yield for benzofuran derivatives with bulky substituents (e.g., pyrrolidin-1-ylmethyl)?

Level: Advanced

Answer:

Bulky groups hinder reaction kinetics due to steric effects. Optimization strategies include:

Solvent Selection: Use high-boiling polar solvents (e.g., DMF or DMSO) to enhance solubility and reaction homogeneity .

Catalyst Screening: Replace sodium acetate with stronger bases (e.g., piperidine) to accelerate condensation .

Temperature Modulation: Extend reflux time (e.g., 4–6 hours) or employ microwave-assisted synthesis to improve energy transfer .

Protecting Groups: Temporarily protect the hydroxyl group (e.g., as a silyl ether) to reduce steric hindrance during condensation .

How does the pyrrolidin-1-ylmethyl substituent influence the compound’s solubility and bioactivity?

Level: Advanced

Answer:

The pyrrolidin-1-ylmethyl group enhances solubility in polar solvents via its tertiary amine moiety, which can protonate under acidic conditions. For bioactivity:

Comparative SAR Studies: Synthesize analogs with alternative substituents (e.g., morpholinomethyl or piperidinylmethyl) and compare pharmacokinetic profiles .

LogP Measurement: Determine partition coefficients (e.g., via shake-flask method) to assess lipophilicity changes.

Receptor Docking: Use molecular dynamics simulations to evaluate interactions with target proteins (e.g., kinases or GPCRs), leveraging software like AutoDock Vina .

What analytical techniques are critical for distinguishing (Z)- and (E)-isomers of this compound?

Level: Basic

Answer:

NMR Spectroscopy: The =CH proton in the H NMR spectrum appears as a singlet at δ ~7.9–8.1 ppm for the (Z)-isomer due to restricted rotation, whereas the (E)-isomer may show splitting .

IR Spectroscopy: The carbonyl stretching frequency (C=O) shifts slightly between isomers due to conjugation differences (e.g., 1719 cm for (Z) vs. 1705 cm for (E)) .

X-ray Crystallography: Definitive confirmation via single-crystal analysis, as seen in structurally related benzylidene-benzofuran derivatives .

How can researchers mitigate degradation of the 6-hydroxy group during synthesis or storage?

Level: Advanced

Answer:

Protection-Deprotection: Use acetyl or benzyl groups to protect the hydroxyl group during synthesis, followed by mild deprotection (e.g., NaOH/MeOH) .

Stabilization via Chelation: Add antioxidants (e.g., BHT) or store under inert gas (N) to prevent oxidation.

pH Control: Maintain neutral to slightly acidic conditions during storage, as alkaline conditions accelerate degradation .

What computational methods predict the compound’s UV-Vis absorption profile for photostability studies?

Level: Advanced

Answer:

TD-DFT Calculations: Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to simulate electronic transitions. Compare with experimental λ values .

Solvent Effects: Incorporate polarizable continuum models (PCM) to account for solvent interactions.

Photodegradation Pathways: Identify reactive excited states (e.g., n→π* transitions) using natural bond orbital (NBO) analysis .

How do electron-donating substituents (e.g., 2,4-dimethoxy) affect the compound’s reactivity in nucleophilic additions?

Level: Advanced

Answer:

The 2,4-dimethoxy groups activate the benzylidene moiety via resonance, increasing electrophilicity at the α,β-unsaturated carbonyl. This enhances susceptibility to:

Michael Additions: Nucleophiles (e.g., thiols or amines) attack the β-position, forming adducts. Monitor via H NMR (disappearance of =CH signal) .

Cycloadditions: Participate in [4+2] Diels-Alder reactions with dienes under thermal conditions. Use HPLC to track regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。